molecular formula C14H10BrFO2 B1323932 4-Bromo-3-fluoro-2'-methoxybenzophenone CAS No. 750633-55-7

4-Bromo-3-fluoro-2'-methoxybenzophenone

Cat. No.: B1323932
CAS No.: 750633-55-7
M. Wt: 309.13 g/mol
InChI Key: RLNRQSBJFROXIJ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, featuring bromine, fluorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2’-methoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzene and 2-methoxybenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction. In this reaction, 4-bromo-3-fluorobenzene reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Bromo-3-fluoro-2’-methoxybenzophenone.

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenones with various functional groups.

    Reduction: Formation of 4-Bromo-3-fluoro-2’-methoxybenzyl alcohol.

    Oxidation: Formation of 4-Bromo-3-fluoro-2’-hydroxybenzophenone.

Scientific Research Applications

4-Bromo-3-fluoro-2’-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2’-methoxybenzophenone depends on its specific application:

Comparison with Similar Compounds

4-Bromo-3-fluoro-2’-methoxybenzophenone can be compared with other benzophenone derivatives:

    4-Bromo-2’-methoxybenzophenone: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluoro-2’-methoxybenzophenone: Lacks the bromine atom, which can influence its chemical behavior and applications.

    4-Bromo-3-fluorobenzophenone: Lacks the methoxy group, which can alter its solubility and interaction with other molecules.

The presence of bromine, fluorine, and methoxy groups in 4-Bromo-3-fluoro-2’-methoxybenzophenone makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRQSBJFROXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641464
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-55-7
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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